molecular formula C15H8F2O2 B14114699 6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one CAS No. 213894-70-3

6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one

Cat. No.: B14114699
CAS No.: 213894-70-3
M. Wt: 258.22 g/mol
InChI Key: SLNCMJYPLFSUGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The general procedure includes the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may possess different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The presence of fluorine atoms enhances its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one

Biological Activity

6-Fluoro-2-(3-fluorophenyl)-4H-chromen-4-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including base-catalyzed condensation reactions followed by cyclization. The introduction of fluorine atoms enhances lipophilicity, which is crucial for biological activity. The structural modifications at the 2 and 6 positions of the chromone framework are significant for its pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, in a study assessing its effects on human non-small cell lung cancer cells (A549), the compound showed an IC50 value that indicates potent inhibitory activity. The presence of halogens at specific positions on the phenyl ring appears to enhance this activity.

CompoundCell LineIC50 (µM)
This compoundA549TBD
Positive Control (5-FU)A5494.98 ± 0.41

In vitro experiments indicate that compounds like this compound induce apoptosis through mitochondrial and caspase-dependent pathways, increasing the expression levels of cleaved caspase-3, a marker for apoptosis .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes related to cancer progression and inflammation. The SAR studies indicate that modifications at the 3 and 4 positions can optimize activity against multidrug-resistant (MDR) cancer cells, making it a candidate for further development in overcoming resistance in cancer therapies .

Case Studies

  • Cytotoxicity Against MDR Cancer Cells : A study highlighted that derivatives of the chromone system preferentially kill MDR cancer cells. The fluorinated derivatives exhibited improved potency compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in enhancing biological activity .
  • Inhibition of Cholinesterases : The biological evaluation of related compounds showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in treating neurodegenerative diseases .

Properties

CAS No.

213894-70-3

Molecular Formula

C15H8F2O2

Molecular Weight

258.22 g/mol

IUPAC Name

6-fluoro-2-(3-fluorophenyl)chromen-4-one

InChI

InChI=1S/C15H8F2O2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H

InChI Key

SLNCMJYPLFSUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)C3=C(O2)C=CC(=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.